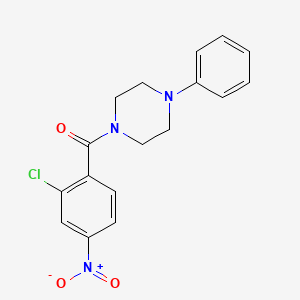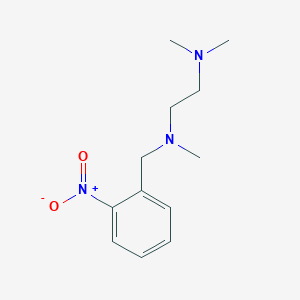
1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine, also known as CNB-001, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the piperazine class of compounds and has been shown to possess a wide range of pharmacological properties.
Mecanismo De Acción
The mechanism of action of 1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine is not fully understood. However, it has been shown to modulate various signaling pathways involved in neuroprotection, inflammation, and oxidative stress. 1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. It also inhibits the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in various cell types. 1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine has also been shown to improve cognitive function and reduce brain damage in animal models of traumatic brain injury. Additionally, it has been shown to possess analgesic and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine possesses several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its pharmacological properties. However, 1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine also possesses some limitations. Its mechanism of action is not fully understood, and its potential side effects and toxicity are not well characterized.
Direcciones Futuras
There are several future directions for the study of 1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine. One direction is to further elucidate its mechanism of action and signaling pathways involved in its pharmacological effects. Another direction is to study its potential therapeutic applications in other neurological disorders such as multiple sclerosis and Huntington's disease. Additionally, further studies are needed to characterize its potential side effects and toxicity in order to assess its safety for clinical use.
Conclusion:
In conclusion, 1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine is a novel compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. It possesses a wide range of pharmacological properties, including neuroprotection, anti-inflammatory, and antioxidant effects. However, further studies are needed to fully elucidate its mechanism of action and assess its safety for clinical use.
Métodos De Síntesis
1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine can be synthesized through a multistep process involving the reaction of 2-chloro-4-nitrobenzoic acid with N-phenylpiperazine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to yield 1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine.
Aplicaciones Científicas De Investigación
1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has been shown to possess neuroprotective, anti-inflammatory, and antioxidant properties. 1-(2-chloro-4-nitrobenzoyl)-4-phenylpiperazine has also been studied for its potential use as an analgesic and anti-cancer agent.
Propiedades
IUPAC Name |
(2-chloro-4-nitrophenyl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c18-16-12-14(21(23)24)6-7-15(16)17(22)20-10-8-19(9-11-20)13-4-2-1-3-5-13/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQJTNDGUVRWMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-bromophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5774372.png)
![2-methoxy-6-methyl-3-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]quinoline](/img/structure/B5774383.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenylpropanamide](/img/structure/B5774387.png)

![N-(2,5-dimethoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5774404.png)




![7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5774434.png)
![2-methoxy-4-{2-[(3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5774441.png)
![2-(benzoylamino)-N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5774454.png)